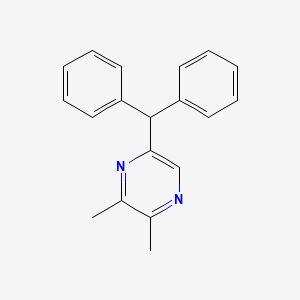
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene is a complex organolithium compound that features a lithium atom coordinated to a cyclopentadienyl ring substituted with phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the reaction of a lithium salt with a cyclopentadienyl precursor. One common method is the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) to a zwitterionic fulvalene in benzene. This reaction results in the formation of a η5-coordinated lithium-cyclopentadienide complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the cyclopentadienyl ring.
Reduction: Reduction reactions can lead to the formation of reduced lithium-cyclopentadienyl species.
Substitution: The phenyl groups on the cyclopentadienyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various functionalized cyclopentadienyl compounds.
Wissenschaftliche Forschungsanwendungen
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolithium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism by which lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene exerts its effects involves the coordination of the lithium atom to the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds and the modification of existing ones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene include other organolithium compounds such as:
Lithium cyclopentadienide: A simpler compound with a lithium atom coordinated to an unsubstituted cyclopentadienyl ring.
Lithium phenylcyclopentadienide: Similar to the target compound but with fewer phenyl substitutions on the cyclopentadienyl ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted cyclopentadienyl ring, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Eigenschaften
CAS-Nummer |
192653-46-6 |
|---|---|
Molekularformel |
C23H17Li |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H17.Li/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20;/h1-17H;/q-1;+1 |
InChI-Schlüssel |
VRIPPQNDTINOJN-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].C1=CC=C(C=C1)[C-]2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)
![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)

![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)



![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)





